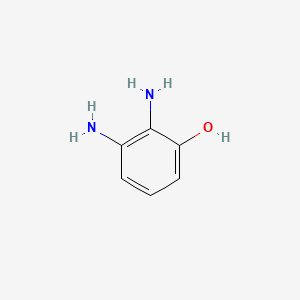
2,3-Diaminophenol
Cat. No. B1330466
Key on ui cas rn:
59649-56-8
M. Wt: 124.14 g/mol
InChI Key: PCAXITAPTVOLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06309859B1
Procedure details


Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25 ° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 2,3-diaminophenol to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.


[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three







Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=O)[CH2:3][CH2:4]SC.[C:10](O)(=O)[CH:11]=O.[N:15]1C=CC=CC=1.P([O-])([O-])([O-])=O>NC(N)=O.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:1][C:2]1[C:3]([NH2:15])=[CH:4][CH:11]=[CH:10][C:7]=1[OH:9] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Step Three
[Compound]
|
Name
|
Sephadex
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
NC(=O)N
|
Step Six
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
NC(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in Reference Example 3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture was added a solution
|
WASH
|
Type
|
WASH
|
|
Details
|
the column was washed with the same buffer solution at 6 ml/minute of flow rate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect the fraction of diketone derivative of Met-NT-3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
